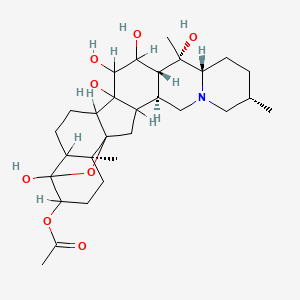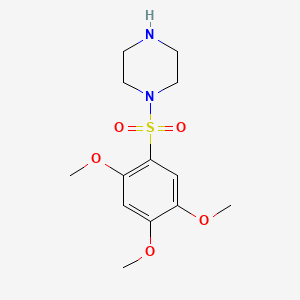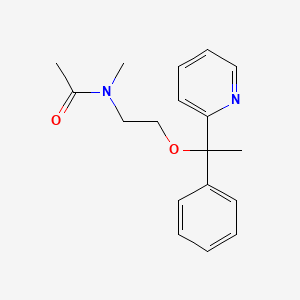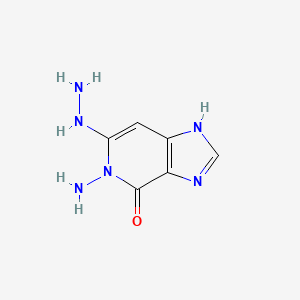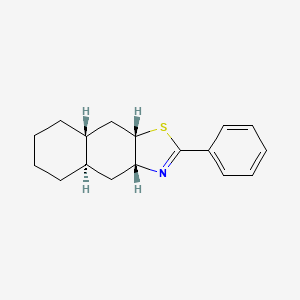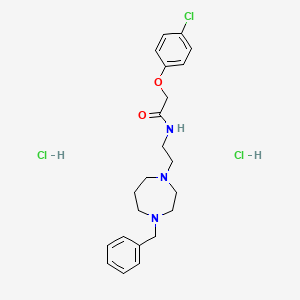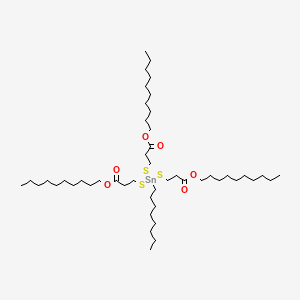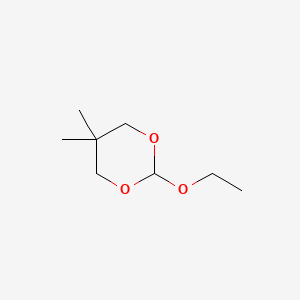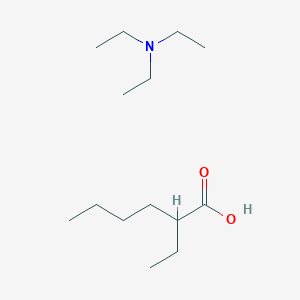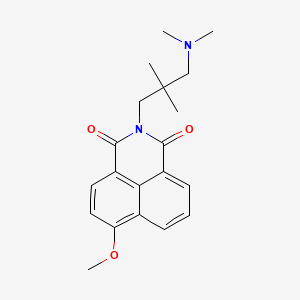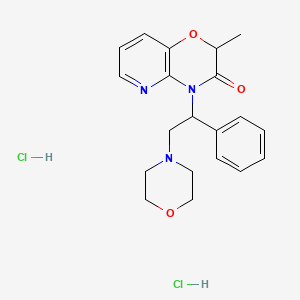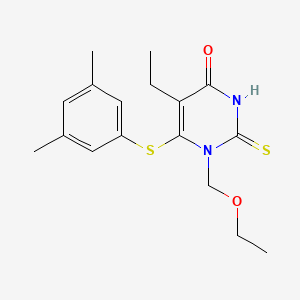
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a pyrimidinone core substituted with ethoxymethyl, ethyl, and dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitutions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles or electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
科学的研究の応用
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with sulfur-containing active sites.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular oxidative stress pathways, contributing to its therapeutic effects .
類似化合物との比較
Thiourea Derivatives: Compounds like thiourea and its derivatives share similar sulfur-containing structures and exhibit comparable biological activities.
Pyrimidinone Derivatives: Other pyrimidinone-based compounds with different substituents can have similar chemical reactivity and applications.
Uniqueness: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research .
特性
CAS番号 |
136011-45-5 |
|---|---|
分子式 |
C17H22N2O2S2 |
分子量 |
350.5 g/mol |
IUPAC名 |
6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2S2/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
InChIキー |
OQZISUZIYBKHTQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


